molecular formula C19H23N3S B143186 9-((2-(Diethylamino)ethyl)thio)acridin-3-amine CAS No. 129821-07-4

9-((2-(Diethylamino)ethyl)thio)acridin-3-amine

Cat. No.: B143186
CAS No.: 129821-07-4
M. Wt: 325.5 g/mol
InChI Key: SVUOIXZUNWXZPS-UHFFFAOYSA-N
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Description

This compound is known for its vibrant yellow color and its ability to bind to nucleic acids, making it useful in biological staining and fluorescence microscopy.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 9-((2-(Diethylamino)ethyl)thio)acridin-3-amine typically involves the reaction of acridine derivatives with diethylaminoethylthiol. The process generally includes the following steps:

    Nitration: Acridine is nitrated to form 3-nitroacridine.

    Reduction: The nitro group is reduced to an amino group, resulting in 3-aminoacridine.

    Thioether Formation: 3-aminoacridine is then reacted with diethylaminoethylthiol under basic conditions to form this compound.

Industrial Production Methods

In industrial settings, the production of this compound is scaled up using continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis .

Chemical Reactions Analysis

Types of Reactions

9-((2-(Diethylamino)ethyl)thio)acridin-3-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides and sulfones.

    Reduction: Reduction reactions can convert the thioether group to a thiol group.

    Substitution: The amino group can participate in substitution reactions, forming derivatives with different functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Reagents like alkyl halides and acyl chlorides are employed in substitution reactions.

Major Products

The major products formed from these reactions include sulfoxides, sulfones, thiols, and various substituted acridine derivatives .

Scientific Research Applications

9-((2-(Diethylamino)ethyl)thio)acridin-3-amine has a wide range of applications in scientific research:

    Chemistry: Used as a fluorescent probe in various chemical analyses.

    Biology: Employed in staining nucleic acids for fluorescence microscopy and flow cytometry.

    Medicine: Investigated for its potential use in photodynamic therapy and as an antimicrobial agent.

    Industry: Utilized in the production of dyes and pigments for textiles and plastics.

Mechanism of Action

The mechanism by which 9-((2-(Diethylamino)ethyl)thio)acridin-3-amine exerts its effects involves its ability to intercalate into nucleic acids. This intercalation disrupts the normal function of DNA and RNA, leading to various biological effects. The compound targets nucleic acids and can interfere with processes such as replication and transcription.

Comparison with Similar Compounds

Similar Compounds

    Acridine Orange: Another fluorescent dye used for nucleic acid staining.

    Proflavine: An acridine derivative with antimicrobial properties.

    Acriflavine: Used as an antiseptic and in biological staining.

Uniqueness

9-((2-(Diethylamino)ethyl)thio)acridin-3-amine is unique due to its specific chemical structure, which imparts distinct fluorescence properties and binding affinity for nucleic acids. This makes it particularly useful in applications requiring high sensitivity and specificity.

Properties

IUPAC Name

9-[2-(diethylamino)ethylsulfanyl]acridin-3-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H23N3S/c1-3-22(4-2)11-12-23-19-15-7-5-6-8-17(15)21-18-13-14(20)9-10-16(18)19/h5-10,13H,3-4,11-12,20H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SVUOIXZUNWXZPS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)CCSC1=C2C=CC(=CC2=NC3=CC=CC=C31)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H23N3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50156243
Record name 3-Amino-9-(diethylaminoethylthio)acridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50156243
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

325.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

129821-07-4
Record name 3-Amino-9-(diethylaminoethylthio)acridine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0129821074
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3-Amino-9-(diethylaminoethylthio)acridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50156243
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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